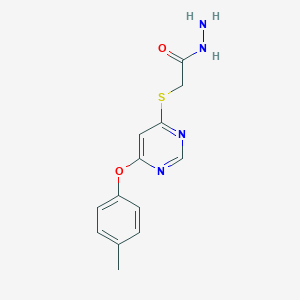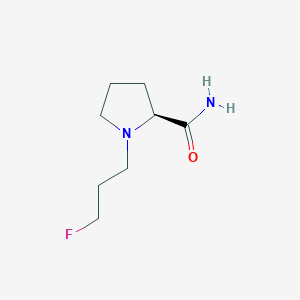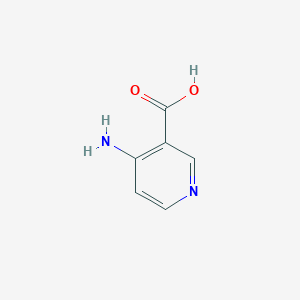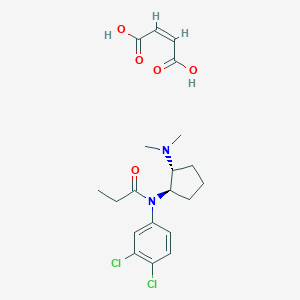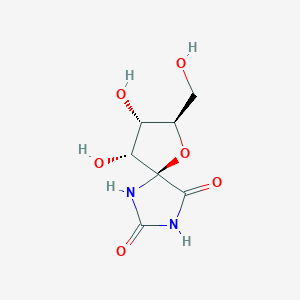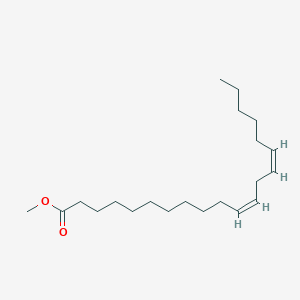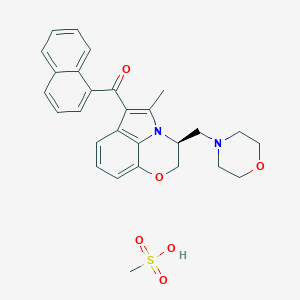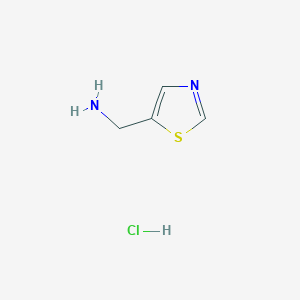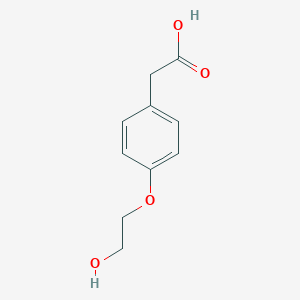
2-(4-Hydroxyethoxyphenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Hydroxyethoxyphenyl)acetic acid, commonly known as HEPPA, is a chemical compound that belongs to the class of phenylacetic acids. It is a white crystalline solid that is soluble in water and organic solvents. HEPPA has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry.
Mécanisme D'action
The mechanism of action of HEPPA is not fully understood. However, it has been shown to act as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a role in inflammation, pain, and fever. By inhibiting COX enzymes, HEPPA reduces the production of prostaglandins, thereby reducing inflammation and pain.
Effets Biochimiques Et Physiologiques
HEPPA has been shown to have various biochemical and physiological effects. In vitro studies have shown that HEPPA inhibits the growth of cancer cells, reduces the production of reactive oxygen species (ROS), and increases the activity of antioxidant enzymes. In vivo studies have shown that HEPPA reduces inflammation and pain in animal models of arthritis and cancer. HEPPA has also been shown to improve the growth and yield of crops, possibly by regulating the levels of plant hormones.
Avantages Et Limitations Des Expériences En Laboratoire
HEPPA has several advantages for lab experiments. It is a stable and easily synthesized compound that is readily available in high purity. It has been extensively studied for its potential applications in various fields, providing a wealth of information for researchers. However, HEPPA also has some limitations. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions and the target organism. Further studies are needed to fully understand the potential applications of HEPPA.
Orientations Futures
HEPPA has several potential future directions for research. In medicine, HEPPA could be further studied for its potential applications in the treatment of various diseases, including cancer and cardiovascular diseases. In agriculture, HEPPA could be further studied for its potential applications as a plant growth regulator and for improving the quality and yield of crops. In industry, HEPPA could be further studied for its potential applications as a precursor for the synthesis of various chemicals, including pharmaceuticals, dyes, and polymers. Further studies are needed to fully understand the potential applications of HEPPA in these fields.
Méthodes De Synthèse
HEPPA can be synthesized through various methods, including the reaction of 4-hydroxyethoxyphenol with chloroacetic acid, the reaction of 4-hydroxyethoxyphenol with bromoacetic acid, and the reaction of 4-hydroxyethoxyphenol with acetic anhydride. The most commonly used method is the reaction of 4-hydroxyethoxyphenol with chloroacetic acid, which involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction yields HEPPA as a white crystalline solid with a high purity of up to 98%.
Applications De Recherche Scientifique
HEPPA has been studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, HEPPA has been shown to have anti-inflammatory, antioxidant, and antitumor properties. It has been used in the treatment of various diseases, including rheumatoid arthritis, cancer, and cardiovascular diseases. In agriculture, HEPPA has been used as a plant growth regulator, improving the growth and yield of crops. In industry, HEPPA has been used as a precursor for the synthesis of various chemicals, including pharmaceuticals, dyes, and polymers.
Propriétés
Numéro CAS |
132004-29-6 |
|---|---|
Nom du produit |
2-(4-Hydroxyethoxyphenyl)acetic acid |
Formule moléculaire |
C10H12O4 |
Poids moléculaire |
196.2 g/mol |
Nom IUPAC |
2-[4-(2-hydroxyethoxy)phenyl]acetic acid |
InChI |
InChI=1S/C10H12O4/c11-5-6-14-9-3-1-8(2-4-9)7-10(12)13/h1-4,11H,5-7H2,(H,12,13) |
Clé InChI |
AXLDRNOVDUIWJR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC(=O)O)OCCO |
SMILES canonique |
C1=CC(=CC=C1CC(=O)O)OCCO |
Autres numéros CAS |
132004-29-6 |
Synonymes |
2-(4-hydroxyethoxyphenyl)acetic acid 4-HEPA-AcOH |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



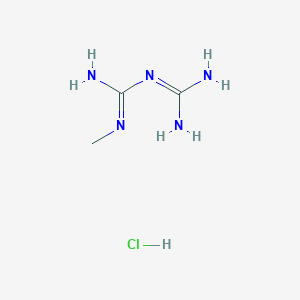
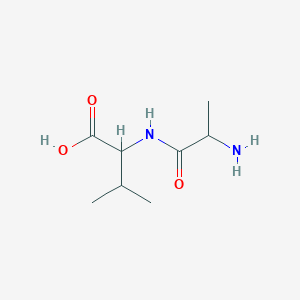
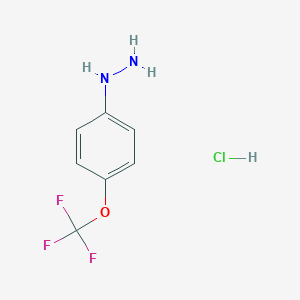
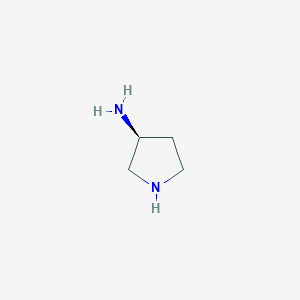
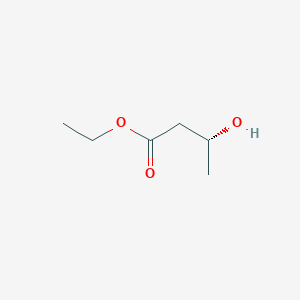
![3,4-Difluoro-4'-(4'-pentyl[1,1'-bicyclohexyl]-4-yl)-1,1'-biphenyl](/img/structure/B162799.png)
